2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide
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Overview
Description
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the 4-methylbenzylthio Group: This step involves the nucleophilic substitution of the thiazole ring with 4-methylbenzyl chloride in the presence of a base.
Acylation: The final step is the acylation of the thiazole derivative with phenethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the acetamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives or amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Biology: The compound is used in research related to enzyme inhibition and receptor binding studies.
Industry: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Benzothiazoles: These compounds have a benzene ring fused to the thiazole ring and are known for their antimicrobial properties.
Uniqueness
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS2/c1-16-7-9-18(10-8-16)14-25-21-23-19(15-26-21)13-20(24)22-12-11-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHGEJBEHBPZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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